molecular formula C22H36O2 B12437178 Ethyl 8,11,14,17-Eicosatetraenoate

Ethyl 8,11,14,17-Eicosatetraenoate

Cat. No.: B12437178
M. Wt: 332.5 g/mol
InChI Key: LKBDTOYINRNCSY-UHFFFAOYSA-N
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Description

Contextualizing Lipidomics Research and Eicosanoid Precursors

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. nih.gov A crucial area within lipidomics is the study of eicosanoids, which are signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA). nih.govcreative-proteomics.com Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are key mediators in inflammatory processes and are involved in a wide array of diseases. nih.govnih.govmdpi.com

The generation of these bioactive lipids occurs through several metabolic pathways, primarily involving the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.govmdpi.com The specific eicosanoids produced can have either pro-inflammatory or anti-inflammatory effects, depending on the precursor fatty acid and the enzymatic pathway involved. metabolon.com Therefore, the study of eicosanoid precursors is fundamental to understanding the regulation of inflammation and other cellular processes. mdpi.com

The Emergence and Significance of Ethyl 8,11,14,17-Eicosatetraenoate within Specialized Lipid Metabolism

This compound is the ethyl ester of (8Z,11Z,14Z,17Z)-icosatetraenoic acid, an omega-3 polyunsaturated fatty acid. nih.govsynzeal.com Its emergence in lipid research is tied to the growing interest in the specific roles of individual fatty acid esters in cellular signaling and metabolism. As an ethyl ester, it represents a form through which its parent fatty acid can be delivered and subsequently metabolized.

The significance of this particular compound lies in its relationship to eicosanoid synthesis. The parent fatty acid, 8,11,14,17-eicosatetraenoic acid, is a substrate for enzymes that produce signaling molecules. For instance, human platelets are known to metabolize this acid primarily into 12-hydroxy-8,10,14,17-eicosatetraenoic acid via a lipoxygenase pathway. nih.gov This suggests that this compound can serve as a precursor to specific bioactive lipids that may have distinct physiological effects compared to those derived from the more commonly studied arachidonic acid.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C22H36O2 cymitquimica.comlarodan.com
Molecular Weight 332.52 g/mol nih.govcymitquimica.comlarodan.com
IUPAC Name ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate nih.gov
Synonyms Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate, omega-3 Arachidonic Acid ethyl ester synzeal.comlarodan.com

| Physical State | Liquid | cymitquimica.comcosmobiousa.com |

Foundational Research Hypotheses and Knowledge Gaps Pertaining to this compound

A foundational research hypothesis is that this compound, upon enzymatic hydrolysis to its parent fatty acid, can modulate inflammatory pathways. This is based on the knowledge that derivatives of 8,11,14,17-eicosatetraenoic acid are generally anti-inflammatory, in contrast to the often pro-inflammatory derivatives of arachidonic acid. metabolon.com Another hypothesis is that the ethyl ester form may possess unique biophysical properties that influence its interaction with metabolic enzymes. pharmacoeconomics.rupharmacoeconomics.ru

However, significant knowledge gaps remain. While the metabolism of the parent fatty acid by human platelet enzymes has been studied, the complete metabolic fate of this compound in various cell types and tissues is not fully elucidated. nih.gov Research has shown that platelet cyclooxygenase metabolizes the parent acid differently than vesicular gland cyclooxygenase, indicating tissue-specific processing that requires further investigation. nih.gov The precise biological activities of the specific eicosanoids derived from this compound are also not as well-characterized as those from other major PUFAs.

Scope and Objectives of Research on this compound

The scope of research on this compound is focused on elucidating its biochemical properties, metabolic pathways, and biological functions. Key objectives include:

To fully characterize the enzymatic pathways involved in the metabolism of this compound in different biological systems.

To identify and quantify the complete profile of eicosanoid and other lipid mediators produced from this compound.

To determine the specific biological activities of these resulting metabolites and their roles in health and disease.

Table 2: Investigated Metabolic Products of 8,11,14,17-Eicosatetraenoic Acid in Human Platelets

Metabolite Enzymatic Pathway Source
12-hydroxy-8,10,14,17-eicosatetraenoic acid Lipoxygenase nih.gov

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

ethyl icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3

InChI Key

LKBDTOYINRNCSY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC

Origin of Product

United States

Advanced Chemoenzymatic Structural Considerations and Conformational Dynamics of Ethyl 8,11,14,17 Eicosatetraenoate

Elucidating Stereochemical Configuration and Geometric Isomerism of Ethyl 8,11,14,17-Eicosatetraenoate

The chemical structure of this compound is defined by a 20-carbon acyl chain with four double bonds, esterified to an ethanol (B145695) molecule. The IUPAC name, ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate, precisely describes its stereochemical configuration. nih.gov The "(all-Z)" notation signifies that all four double bonds are in the cis configuration. larodan.com This is the naturally occurring isomeric form for most biological polyunsaturated fatty acids.

The cis configuration of the double bonds introduces significant "kinks" into the long hydrocarbon chain. Unlike saturated fatty acids, which have a linear and flexible structure, or trans unsaturated fatty acids, which are more linear, the all-cis configuration of this compound results in a distinctively curved and less compact molecular shape. This specific geometry is fundamental to its physical properties and its recognition by enzymes.

The stereochemistry can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). In ¹H-NMR spectroscopy, the olefinic protons (–CH=CH–) of cis double bonds in polyunsaturated fatty acid esters have characteristic chemical shifts, typically in the range of 5.3-5.4 ppm. nih.gov The coupling constants between these protons also provide definitive information about the cis geometry. Similarly, ¹³C-NMR spectroscopy can distinguish between cis and trans isomers based on the chemical shifts of the olefinic carbons. aocs.orgnih.gov

Table 1: General Properties of this compound

PropertyValue
IUPAC Name ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Synonyms (all-Z)-8,11,14,17-Eicosatetraenoic Acid Ethyl Ester, omega-3 Arachidonic Acid ethyl ester
Molecular Formula C₂₂H₃₆O₂
Molecular Weight 332.52 g/mol
Double Bond Configuration all-cis

This table contains data sourced from multiple references. nih.govlarodan.comsynzeal.com

Structural Determinants Governing Enzymatic Recognition and Substrate Specificity for this compound

The interaction of this compound with enzymes, particularly lipases, is highly dependent on its structural features. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids and can also facilitate esterification and transesterification reactions. scielo.br The specificity of lipases is governed by the molecular properties of the enzyme, the structure of the substrate, and the factors influencing the binding of the enzyme to the substrate. nih.gov

Key structural determinants of this compound that influence enzymatic recognition include:

Acyl Chain Length: The 20-carbon chain length is a primary factor for enzyme specificity.

Degree and Position of Unsaturation: The four double bonds and their specific locations at the 8th, 11th, 14th, and 17th carbons create a unique electronic and steric profile.

Geometric Isomerism: The all-cis configuration and the resulting bent structure of the molecule are critical for fitting into the active site of many enzymes. The "kinked" shape can either facilitate or hinder binding depending on the topography of the enzyme's active site. mdpi.com

Ester Group: The ethyl ester at the carboxyl end of the fatty acid is the site of enzymatic action for hydrolysis or transesterification.

A study on the hydrolysis specificity of two lipases from different Pseudomonas fluorescens strains, AK-lipase and HU-lipase, for various C20 fatty acids, including 8,11,14,17-eicosatetraenoic acid, provides insight into enzymatic preferences. Although the study focused on the free fatty acid, the principles of acyl chain recognition by the lipase (B570770) active site are directly relevant to the ethyl ester. The research highlighted that lipases exhibit distinct specificities towards different polyunsaturated fatty acids. For instance, some lipases show lower reactivity towards C20 fatty acids with a double bond at the Δ5 position. nih.gov

Table 2: Relative Hydrolysis Rates of C20 Polyunsaturated Fatty Acids by Different Lipases

Fatty AcidLipase from Rhizomucor mieheiLipase from Candida antarcticaLipase from Pseudomonas sp.
Eicosapentaenoic Acid (EPA, 20:5n-3)HighHighModerate
Docosahexaenoic Acid (DHA, 22:6n-3)LowHighHigh
8,11,14,17-Eicosatetraenoic Acid (20:4n-3) ModerateModerate-HighModerate

This table presents a qualitative summary based on findings from multiple studies on lipase specificities for n-3 PUFAs. doaj.org

Conformational Landscapes and Their Implications for Molecular Interactions of this compound

The conformational flexibility of this compound plays a pivotal role in its molecular interactions. The long, unsaturated acyl chain is not static but rather exists as an ensemble of different conformations in solution. The presence of four cis double bonds restricts rotation around these bonds, but the single bonds in the chain allow for considerable flexibility, leading to a complex conformational landscape.

The conformational dynamics are also influenced by the solvent environment. In aqueous environments, the hydrophobic acyl chain will tend to fold to minimize its contact with water, while in a non-polar environment, it may adopt a more extended conformation. These conformational changes have significant implications for its biological activity and its role as a substrate in enzymatic reactions.

Computational Chemistry Approaches to Model this compound Interactions

Computational chemistry provides powerful tools to investigate the interactions of this compound at an atomic level. Molecular dynamics (MD) simulations, in particular, can be used to explore the conformational landscape of the molecule and to model its binding to enzymes.

In a typical MD simulation study, a model of the ethyl ester and the target enzyme would be constructed. The system would then be solvated in a box of water molecules, and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion. This allows for the visualization of how the fatty acid ethyl ester approaches and binds to the active site of the enzyme.

These simulations can provide valuable insights into:

Binding Affinity: By calculating the free energy of binding, it is possible to predict how strongly the ethyl ester will interact with a particular enzyme.

Key Amino Acid Residues: MD simulations can identify the specific amino acid residues in the enzyme's active site that form important interactions (e.g., hydrogen bonds, van der Waals interactions) with the substrate.

Conformational Changes: The simulations can show how both the substrate and the enzyme may change their conformations upon binding to achieve an optimal fit.

While specific MD studies on this compound are not abundant in the literature, similar studies on other omega-3 fatty acid ethyl esters like those of EPA and DHA have demonstrated the utility of this approach. For example, biophysical modeling has been used to show a high affinity of EPA and DHA ethyl esters for enzymes in the pro-inflammatory arachidonic acid cascade. These studies provide a framework for future computational investigations into the specific interactions of this compound.

Biosynthesis and De Novo Formation Pathways of Ethyl 8,11,14,17 Eicosatetraenoate

Precursor Polyunsaturated Fatty Acids and Their Metabolic Interconversions Leading to 8,11,14,17-Eicosatetraenoic Acid

8,11,14,17-Eicosatetraenoic acid, an omega-3 polyunsaturated fatty acid (PUFA), is synthesized from the essential fatty acid α-linolenic acid (ALA) through a series of desaturation and elongation reactions. nih.gov

The biosynthesis of long-chain PUFAs is critically dependent on the actions of delta-6 (Δ6) and delta-5 (Δ5) desaturases, which are encoded by the FADS2 and FADS1 genes, respectively. nih.govresearchgate.net These enzymes are responsible for introducing double bonds at specific positions in the fatty acid carbon chain. researchgate.net The process for synthesizing the precursor to 8,11,14,17-eicosatetraenoic acid begins with the desaturation of ALA (18:3n-3) by Δ6-desaturase to form stearidonic acid (SDA; 18:4n-3). nih.govmdpi.com Subsequently, after an elongation step, a Δ5-desaturase acts on eicosatetraenoic acid (20:4n-3) to produce eicosapentaenoic acid (EPA; 20:5n-3). pnas.org The pathway that leads to 8,11,14,17-eicosatetraenoic acid (also known as eicosatetraenoic acid or ETA) involves the elongation of SDA followed by a desaturation step. mdpi.com

The activities of Δ5 and Δ6 desaturases are rate-limiting steps in PUFA synthesis and are subject to genetic and dietary regulation. nih.govresearchgate.net For instance, some fish species possess a bifunctional Δ5/Δ6 desaturase capable of carrying out both desaturation steps. pnas.org

Table 1: Key Desaturase Enzymes in PUFA Biosynthesis

EnzymeGeneSubstrate(s)Product(s)
Delta-6 DesaturaseFADS2α-Linolenic Acid (ALA)Stearidonic Acid (SDA)
Delta-5 DesaturaseFADS1Eicosatetraenoic AcidEicosapentaenoic Acid (EPA)

Following the initial desaturation of ALA by Δ6-desaturase, the resulting SDA (18:4n-3) is elongated by two carbons to form eicosatetraenoic acid (ETA; 20:4n-3), which is 8,11,14,17-eicosatetraenoic acid. nih.govmdpi.com This elongation is carried out by a family of enzymes known as fatty acid elongases (Elovl). researchgate.net

Several elongase enzymes have been identified, with varying substrate specificities. nih.govgrafiati.com For example, studies in the nematode Caenorhabditis elegans and various fish species have helped to characterize the specific elongases involved in the production of C20 PUFAs. nih.govresearchgate.net The elongation process involves a series of reactions that add a two-carbon unit, derived from malonyl-CoA, to the fatty acyl chain. youtube.com

Enzymatic Esterification Mechanisms of 8,11,14,17-Eicosatetraenoic Acid to its Ethyl Ester Form

The final step in the formation of Ethyl 8,11,14,17-eicosatetraenoate is the esterification of the free fatty acid, 8,11,14,17-eicosatetraenoic acid, with ethanol (B145695). This reaction is catalyzed by specific enzymes. nih.gov Fatty acid ethyl esters are considered non-oxidative metabolites of ethanol. nih.gov

Two primary enzymatic activities have been identified in the formation of fatty acid ethyl esters (FAEEs): fatty acid ethyl ester synthase (FAEES) and acyl-CoA:ethanol O-acyltransferase (AEAT). nih.govwikipedia.org AEAT catalyzes the reaction between a fatty acyl-CoA (the activated form of the fatty acid) and ethanol to form the ethyl ester. nih.govnih.gov This pathway is considered a key mechanism for FAEE formation in human liver microsomes. nih.govnih.gov

Esterases, which are hydrolases that can also catalyze synthesis reactions, are also implicated in FAEE production. nih.govwikipedia.org Various lipases, a subclass of esterases, have been shown to effectively catalyze the synthesis of fatty acid ethyl esters through transesterification or direct esterification. tandfonline.comnih.govmdpi.comresearchgate.netscitepress.orgmdpi.com For example, immobilized lipases like Novozym 435 (from Candida antarctica) and lipases from Rhizopus oryzae and Aspergillus flavus have been successfully used for the enzymatic synthesis of omega-3 fatty acid ethyl esters. mdpi.commdpi.com

Table 2: Enzymes Involved in Fatty Acid Ethyl Ester Synthesis

Enzyme/Enzyme ClassEC NumberReaction TypeKey Findings
Acyl-CoA:ethanol O-acyltransferase (AEAT)-AcyltransferKey role in FAEE formation in rat and human liver microsomes. nih.govnih.gov
Fatty Acid Ethyl Ester Synthase (FAEES)EC 3.1.1.67Hydrolysis/SynthesisCatalyzes the formation of FAEEs. wikipedia.org
Lipases (e.g., Novozym 435)EC 3.1.1.3Esterification/TransesterificationHigh yields in the synthesis of various FAEEs, including omega-3s. nih.govmdpi.commdpi.com

Research into specific enzymes that preferentially synthesize this compound is ongoing. While general mechanisms for FAEE synthesis are established, the precise substrate specificity of various synthases and lipases for 8,11,14,17-eicosatetraenoic acid versus other fatty acids is an area of active investigation. The efficiency of different enzymatic systems, such as using various microbial lipases, for the production of specific PUFA ethyl esters continues to be explored. tandfonline.commdpi.comresearchgate.net The development of biocatalysts with high selectivity for particular fatty acids is a key goal in this field. mdpi.com

Subcellular Compartmentalization of this compound Biosynthesis

The biosynthesis of this compound involves processes that occur in different subcellular compartments.

The synthesis of the precursor fatty acid, 8,11,14,17-eicosatetraenoic acid, primarily occurs in the endoplasmic reticulum (ER), where the desaturase and elongase enzymes are located. researchgate.net The initial steps of fatty acid synthesis, producing the basic saturated fatty acid backbone, take place in the cytoplasm. youtube.com

Regulation of this compound Biosynthetic Enzymes at Transcriptional and Post-Translational Levels

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor fatty acid, 8,11,14,17-eicosatetraenoic acid (ETA), followed by its esterification with ethanol. The regulation of this pathway is tightly controlled at both the transcriptional and post-translational levels to maintain lipid homeostasis.

Transcriptional Regulation

The expression of genes encoding the enzymes for fatty acid synthesis and desaturation is a primary control point. This regulation is orchestrated by a network of transcription factors that respond to cellular metabolic status, hormones, and dietary signals.

Key transcription factors in the regulation of lipid metabolism include Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptor (PPAR) family members. numberanalytics.commdpi.com SREBPs, particularly SREBP-1, are pivotal in activating the transcription of genes involved in fatty acid synthesis, such as fatty acid synthase (FAS). numberanalytics.commdpi.com Conversely, PPARs, which are activated by fatty acids and their derivatives, primarily upregulate genes associated with fatty acid oxidation. numberanalytics.com

Polyunsaturated fatty acids (PUFAs), including omega-3 fatty acids like ETA, exert feedback control on their own metabolic pathways. They are known to suppress the expression of SREBP genes, thereby downregulating fatty acid synthesis, while simultaneously activating PPARs to promote their breakdown. mdpi.com Studies on the closely related omega-3 fatty acid, Eicosapentaenoic acid (EPA), show that it can alter the expression of fatty acid desaturase genes in human monocytic cells and downregulate inflammatory genes in the adipose tissue of obese mice. nih.govnih.gov This suggests that ETA likely employs similar mechanisms to modulate the expression of its own biosynthetic enzymes. Other nuclear receptors, such as Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs), also act as intracellular sensors for lipophilic molecules and contribute to the transcriptional regulation of fatty acid metabolism in response to dietary lipids. nih.gov

Key Transcriptional Regulators of ETA Precursor Biosynthesis

Transcription FactorFunctionEffect on ETA Precursor BiosynthesisReference
Sterol Regulatory Element-Binding Protein (SREBP-1)Activates expression of genes for fatty acid synthesis (e.g., FAS, ACC).Promotes synthesis of the fatty acid backbone. Its expression is suppressed by PUFAs. numberanalytics.commdpi.com
Peroxisome Proliferator-Activated Receptor (PPAR)Activated by fatty acids; upregulates genes for fatty acid oxidation (e.g., CPT1).Promotes degradation of fatty acids, indirectly downregulating net synthesis. numberanalytics.commdpi.com
Liver X Receptor (LXR) / Retinoid X Receptor (RXR)Nuclear receptors that respond to dietary lipids and regulate gene expression related to lipid metabolism.Participates in the complex feedback regulation in response to cellular lipid levels. nih.gov

Post-Translational Modifications (PTMs)

Post-translational modifications provide a mechanism for the rapid and dynamic regulation of enzyme activity, function, and localization.

A critical PTM in fatty acid synthesis is the activation of the Acyl Carrier Protein (ACP). nih.gov The ACP must be converted from its inactive 'apo' form to the active 'holo' form. This is accomplished by a phosphopantetheinyl transferase (PPTase), which covalently attaches a 4'-phosphopantetheine (B1211885) arm derived from coenzyme A to a conserved serine residue on the ACP. nih.govchemeurope.com This modification is essential for the ACP to shuttle the growing fatty acid chain between the various enzymatic domains of the fatty acid synthase complex. nih.gov

Other common PTMs, such as phosphorylation and glycosylation, also play significant roles in regulating metabolic enzymes. abcam.com

Phosphorylation: This reversible process, mediated by kinases and phosphatases, acts as a molecular switch. abcam.com The activity of key enzymes in the ETA biosynthetic pathway, such as desaturases and elongases, is likely modulated by phosphorylation in response to cellular signaling cascades.

O-GlcNAcylation: The attachment of N-acetylglucosamine (O-GlcNAc) to serine or threonine residues is a nutrient-sensing PTM that can compete with phosphorylation. wikipedia.org This modification links the activity of proteins to the cell's metabolic state, particularly the hexosamine biosynthetic pathway, and can regulate protein stability and function. wikipedia.org

The final step, the esterification of ETA with ethanol, is catalyzed by lipase (B570770) enzymes. mdpi.com The activity of these lipases can also be subject to regulation, influencing the rate of this compound production.

Comparative Analysis of this compound Biosynthesis Across Different Biological Species and Cellular Contexts

The ability to synthesize this compound, or its fatty acid precursor, varies significantly across the biological kingdoms. This diversity reflects different metabolic capabilities and dietary dependencies.

Mammals Mammals, including humans, cannot synthesize omega-3 fatty acids de novo because they lack the necessary ω-3 desaturase enzymes (like delta-17 desaturase). mdpi.com Therefore, ETA must be obtained from the diet or synthesized from other dietary omega-3 precursors, such as stearidonic acid (SDA). wikipedia.org Once ingested, ethyl esters of omega-3 fatty acids can be incorporated into cellular membranes. For example, studies in obese mice have shown that dietary Ethyl-EPA and Ethyl-DHA are taken up by splenic B-cells and integrated into their lipid profiles, displacing omega-6 fatty acids like arachidonic acid. nih.gov This highlights a specific cellular context where these compounds are actively utilized.

Fungi Certain fungi are notable producers of polyunsaturated fatty acids. The oleaginous fungus Mucor circinelloides is used for industrial production of some PUFAs but naturally lacks the delta-17 desaturase required to produce ETA from Dihomo-gamma-linolenic acid (DGLA). mdpi.com However, researchers have successfully engineered this fungus to produce ETA by introducing the delta-17 desaturase gene from the oomycete Phytophthora parasitica. mdpi.com This demonstrates that the precursor pathways are present in the fungus, with the desaturase being the key missing component. Additionally, certain mutants of the fungus Mortierella alpina are known to produce ETA. wikipedia.org

Algae and Other Microorganisms Microalgae and various yeasts are recognized as rich sources of PUFAs and the genes encoding their biosynthetic enzymes. mdpi.com These organisms often possess the complete enzymatic machinery, including the specific desaturases and elongases, for the de novo synthesis of long-chain omega-3 fatty acids like ETA. They represent a valuable genetic resource for the potential engineering of other organisms for industrial ETA production. mdpi.com

Industrial Synthesis The final esterification step to produce this compound is frequently performed in vitro as part of an industrial process. This typically involves the lipase-catalyzed esterification of purified ETA with ethanol. mdpi.com Immobilized lipases, such as Novozym® 435 derived from Candida antarctica, are often used to improve enzyme stability and reusability, facilitating continuous production. mdpi.commdpi.com

Comparative Overview of ETA Biosynthesis

Organism/SystemBiosynthetic CapabilityKey Enzymes / Pathway NotesCellular/System ContextReference
MammalsCannot synthesize de novo; relies on diet or conversion from precursors (e.g., SDA).Lacks ω-3 desaturases for de novo synthesis. Can perform elongation and further desaturation of dietary ω-3 PUFAs.Dietary requirement. Incorporated into immune cells like B-lymphocytes. mdpi.comwikipedia.orgnih.gov
Fungi (Mucor circinelloides)Wild-type lacks ability; can be genetically engineered to produce ETA.Possesses precursor pathways but lacks the specific delta-17 desaturase.Engineered for microbial production by heterologous gene expression. mdpi.com
Fungi (Mortierella alpina)Mutant strains can produce ETA.Expresses an ω-3 desaturase gene.Natural microbial producer of PUFAs. wikipedia.org
Algae / YeastMany species are capable of de novo synthesis.Possess complete biosynthetic pathways including necessary desaturases and elongases.Natural source of ω-3 PUFAs and genetic reservoir for biosynthetic enzymes. mdpi.com
Industrial BioreactorEsterification of ETA with ethanol.Utilizes lipase enzymes (e.g., Novozym® 435) to catalyze the reaction.In vitro chemical/enzymatic synthesis for commercial production. mdpi.commdpi.com

Metabolic Fates and Biotransformation Pathways of Ethyl 8,11,14,17 Eicosatetraenoate

Hydrolytic Degradation of Ethyl 8,11,14,17-Eicosatetraenoate by Esterases and Lipases

The initial and rate-limiting step in the metabolism of this compound is its hydrolysis into ethanol (B145695) and the free fatty acid, 8,11,14,17-eicosatetraenoic acid. This bioactivation is catalyzed by a class of enzymes known as esterases and lipases, which are widely distributed throughout the body. Following ingestion, omega-3-acid ethyl esters are primarily metabolized in the liver, similar to other dietary fatty acids wikipedia.org.

The hydrolysis of fatty acid ethyl esters (FAEEs), including this compound, is predominantly carried out by carboxylesterases (CES; EC 3.1.1.1). nih.govwikipedia.org In humans, two major isoforms, CES1 and CES2, are responsible for the metabolism of a wide array of ester-containing compounds. nih.gov

Carboxylesterase 1 (CES1): This isoform is highly expressed in the liver, adipose tissue, and macrophages. nih.govnih.gov CES1 exhibits a substrate preference for compounds with large acyl groups and small alcohol groups. nih.gov Given that this compound possesses a large C20 acyl moiety and a small ethyl group, it represents an ideal substrate for CES1-mediated hydrolysis. Interestingly, CES1 can also catalyze the reverse reaction, forming FAEEs from fatty acyl-CoAs and ethanol through transesterification, a process implicated in non-oxidative ethanol metabolism. nih.gov

Carboxylesterase 2 (CES2): Primarily found in the intestine and to a lesser extent in the liver, CES2 generally hydrolyzes substrates with smaller acyl groups and larger alcohol moieties. nih.gov While it may contribute to the hydrolysis of this compound, particularly in the gut, its substrate specificity suggests it is likely less efficient than CES1 for this specific compound.

Studies have demonstrated that FAEE synthase activity, the enzymatic function responsible for both the synthesis and hydrolysis of these esters, is associated with carboxylesterases in various tissues, including adipose tissue, liver, lung, and testis. researchgate.net The hydrolysis of FAEEs has also been shown to be carried out by cellular elements in the blood, including red blood cells, white blood cells, and platelets. nih.gov

The efficiency of the enzymatic hydrolysis of this compound is governed by several key factors that influence enzyme kinetics and activity. nih.govscielo.br

Temperature and pH: Like most enzymatic reactions, lipase (B570770) and esterase activity is optimal within a specific range of temperature and pH. Deviations from these optimal conditions can lead to a decrease in catalytic efficiency. nih.gov

Water Activity (aw): Water is a reactant in the hydrolysis reaction. The amount of water in the reaction medium is a critical parameter, as low water activity can favor the reverse reaction of esterification, while sufficient water activity is necessary to drive the hydrolytic process forward. nih.govscielo.br

Substrate and Enzyme Concentration: The rate of hydrolysis is dependent on the concentrations of both the enzyme and the substrate (this compound). High concentrations of the fatty acid product can sometimes lead to feedback inhibition of the enzyme. scielo.br

Presence of Solvents: In experimental or industrial settings, the nature of the solvent can significantly impact enzyme structure and activity. The polarity and ability to form hydrogen bonds are key solvent characteristics that can modulate lipase performance. nih.govdntb.gov.ua

Conversion of this compound-Derived Free Fatty Acid to Downstream Bioactive Mediators

Once liberated, 8,11,14,17-eicosatetraenoic acid serves as a substrate for three major enzymatic pathways that produce a diverse array of bioactive lipid mediators, collectively known as eicosanoids. nih.gov These pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—generate molecules that are critical in regulating cellular and physiological processes. nih.govimpactfactor.org

The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, catalyze the conversion of PUFAs into prostanoids. impactfactor.orgacs.org The metabolism of 8,11,14,17-eicosatetraenoic acid by COX enzymes has been studied in different systems, revealing the production of unique metabolites. In human platelets, COX metabolizes this fatty acid into 12-hydroxy-8,10,14-heptadecatrienoic acid. nih.gov In contrast, studies using vesicular gland cyclooxygenase demonstrated the formation of 17,18-dehydroprostaglandin E1, indicating that the metabolic outcome can be tissue- or enzyme-specific. nih.gov

Parent CompoundEnzyme/PathwayMetaboliteCell/Tissue Type
8,11,14,17-Eicosatetraenoic AcidCyclooxygenase (COX)12-Hydroxy-8,10,14-heptadecatrienoic AcidHuman Platelets nih.gov
8,11,14,17-Eicosatetraenoic AcidCyclooxygenase (COX)17,18-Dehydroprostaglandin E1Vesicular Gland nih.gov

The lipoxygenase (LOX) family of enzymes introduces molecular oxygen into PUFAs to form hydroperoxy fatty acids, which are subsequently reduced to stable hydroxy fatty acids (HETEs) or further converted to other mediators like leukotrienes and lipoxins. nih.govresearchgate.net The primary LOX metabolite of 8,11,14,17-eicosatetraenoic acid in human platelets is 12-hydroxy-8,10,14,17-eicosatetraenoic acid. nih.gov This conversion is a major metabolic route in this cell type, with smaller quantities of other hydroxy acids also being produced. nih.gov

Parent CompoundEnzyme/PathwayPrimary MetaboliteCell/Tissue Type
8,11,14,17-Eicosatetraenoic AcidLipoxygenase (LOX)12-Hydroxy-8,10,14,17-eicosatetraenoic AcidHuman Platelets nih.gov

The cytochrome P450 (CYP) monooxygenases represent a third major pathway for eicosanoid synthesis. nih.govmdpi.com This pathway is broadly divided into two main branches: ω-hydroxylases that produce HETEs and epoxygenases that produce epoxyeicosatrienoic acids (EETs). mdpi.com While the metabolism of arachidonic acid (an omega-6 isomer) by CYP enzymes is well-characterized, research on omega-3 PUFAs is also advancing.

CYP epoxygenases metabolize PUFAs by adding an oxygen atom across one of the double bonds to form an epoxide. wikipedia.org For omega-3 fatty acids like eicosapentaenoic acid (EPA), which is structurally very similar to 8,11,14,17-eicosatetraenoic acid, CYP epoxygenases preferentially oxidize the terminal omega-3 double bond. nih.gov This results in the formation of 17,18-epoxyeicosatetraenoic acids (17,18-EpETEs). wikipedia.orgnih.govnih.gov Given the structural similarity, it is highly probable that 8,11,14,17-eicosatetraenoic acid is also metabolized by CYP epoxygenases (such as CYP2C and CYP2J families) to form corresponding 17,18-epoxide derivatives. These epoxy fatty acids are potent signaling molecules that can be further hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding, often less active, diols. mdpi.comnih.gov

Parent CompoundEnzyme/PathwayProbable Metabolite ClassExample Metabolite (from EPA)
8,11,14,17-Eicosatetraenoic AcidCytochrome P450 (CYP) EpoxygenaseEpoxyeicosatetraenoic Acids (EpETEs)17,18-Epoxyeicosatetraenoic Acid nih.govnih.gov
8,11,14,17-Eicosatetraenoic AcidCytochrome P450 (CYP) ω-HydroxylaseHydroxyeicosatetraenoic Acids (HETEs)20-Hydroxyeicosatetraenoic Acid (from Arachidonic Acid) mdpi.com

Formation of Specialized Pro-resolving Mediators (SPMs) from 8,11,14,17-Eicosatetraenoic Acid Precursors

8,11,14,17-Eicosatetraenoic acid is an omega-3 fatty acid that can serve as a precursor for the biosynthesis of Specialized Pro-resolving Mediators (SPMs). mdpi.comwikipedia.org SPMs are a class of potent lipid mediators that actively orchestrate the resolution of inflammation. wikipedia.orgnih.gov While the direct conversion of 8,11,14,17-eicosatetraenoic acid to specific SPMs is a subject of ongoing research, its position as an intermediate in the omega-3 fatty acid metabolic pathway suggests its contribution to the pool of precursors for these crucial molecules.

The biosynthesis of SPMs from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) involves a series of enzymatic reactions catalyzed by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases. wikipedia.orgnih.govresearchgate.net These pathways lead to the formation of several families of SPMs, including resolvins, protectins, and maresins. nih.govnih.govresearchgate.net

Given that 8,11,14,17-eicosatetraenoic acid is a direct precursor to EPA, its metabolism is intricately linked to the E-series resolvins. wikipedia.org The enzymatic machinery present for EPA metabolism can likely act on 8,11,14,17-eicosatetraenoic acid as well. The general pathways for the formation of some major SPM families from omega-3 fatty acid precursors are outlined below.

Key Enzymatic Steps in SPM Biosynthesis from Omega-3 Fatty Acids:

Precursor Fatty AcidInitial Enzyme(s)Key Intermediate(s)Resulting SPM Family
Eicosapentaenoic Acid (EPA)Cytochrome P450, 15-LOX18-HEPEE-series Resolvins (e.g., RvE1, RvE2)
Docosahexaenoic Acid (DHA)15-LOX17S-HpDHAD-series Resolvins (e.g., RvD1, RvD2), Protectins (e.g., PD1)
Docosahexaenoic Acid (DHA)12-LOX14S-HpDHAMaresins (e.g., MaR1)

This table provides a generalized overview of SPM biosynthesis from well-studied omega-3 fatty acids. The specific involvement of 8,11,14,17-eicosatetraenoic acid is inferred from its precursor relationship to EPA.

Beta-Oxidation and Other Catabolic Pathways of this compound and its Metabolites

Following its hydrolysis to 8,11,14,17-eicosatetraenoic acid, this fatty acid can be directed towards catabolic pathways to generate energy. The primary mechanism for the breakdown of fatty acids is mitochondrial beta-oxidation. wikipedia.orgmicrobenotes.com This process systematically shortens the fatty acid chain by two-carbon units in each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgaocs.org Acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production.

The beta-oxidation of polyunsaturated fatty acids like 8,11,14,17-eicosatetraenoic acid requires additional enzymes to handle the cis-double bonds that are not substrates for the standard enzymatic machinery. nih.gov These auxiliary enzymes, such as isomerases and reductases, reconfigure the double bonds to allow the beta-oxidation spiral to proceed.

While specific studies detailing the complete beta-oxidation of 8,11,14,17-eicosatetraenoic acid are not abundant, the general principles of polyunsaturated fatty acid catabolism apply. The process is a vital source of energy, particularly during periods of fasting or increased energy demand.

Other catabolic routes for eicosatetraenoic acids can include omega-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group, and peroxisomal oxidation for very-long-chain fatty acids. nih.gov

Incorporation of 8,11,14,17-Eicosatetraenoic Acid into Cellular Lipid Pools Post-Hydrolysis

After hydrolysis from its ethyl ester form, 8,11,14,17-eicosatetraenoic acid is readily incorporated into various cellular lipid pools, most notably phospholipids (B1166683) and triglycerides. nih.gov This process is crucial for the storage and subsequent mobilization of the fatty acid, as well as for modifying the composition and properties of cellular membranes.

The incorporation of fatty acids into phospholipids and triglycerides is an active process involving acyl-CoA synthetases and acyltransferases. Research on eicosanoid precursor fatty acids, a category that includes 8,11,14,17-eicosatetraenoic acid, has demonstrated their efficient acylation into these lipid classes. nih.gov

Studies have shown a high affinity for the incorporation of eicosanoid precursor fatty acids into the phospholipids of human umbilical vein endothelial cells. nih.gov The relative degree of incorporation into different phospholipid classes was found to be:

Phosphatidylcholine (PC) > Phosphatidylethanolamine (PE) > Phosphatidylinositol (PI) > Phosphatidylserine (PS) nih.gov

This preferential incorporation suggests selective mechanisms for the handling of specific fatty acids by cellular machinery. nih.gov Triglycerides serve as a major storage depot for fatty acids in adipose tissue and other cells, from which 8,11,14,17-eicosatetraenoic acid can be released upon metabolic demand.

The incorporation of 8,11,14,17-eicosatetraenoic acid into cellular membranes, particularly into the phospholipid bilayer, leads to a remodeling of the membrane's lipid composition. researchgate.netnih.govnih.gov This alteration can have profound effects on the biophysical properties of the membrane and the function of membrane-associated proteins. nih.gov

The introduction of polyunsaturated fatty acids like 8,11,14,17-eicosatetraenoic acid can influence:

Membrane Fluidity: The presence of multiple double bonds in the fatty acyl chain increases the fluidity of the membrane. acs.org

Lipid Raft Formation: Changes in the fatty acid composition can alter the organization of membrane microdomains known as lipid rafts, which are critical for cellular signaling. nih.gov

Signal Transduction: The function of membrane-bound receptors and enzymes can be modulated by the surrounding lipid environment. researchgate.net

This remodeling of the membrane lipid landscape is a key mechanism by which dietary omega-3 fatty acids exert their biological effects. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Ethyl 8,11,14,17 Eicosatetraenoate and Its Derived Metabolites

Receptor-Mediated Signaling Pathways Modulated by Ethyl 8,11,14,17-Eicosatetraenoate

The bioactive metabolites derived from 8,11,14,17-eicosatetraenoic acid can interact with specific cell surface and intracellular receptors to initiate signaling cascades that influence cellular behavior.

Activation of G-Protein Coupled Receptors (GPCRs)

While direct activation of G-Protein Coupled Receptors (GPCRs) by this compound has not been extensively documented, its metabolites, particularly the hydroxylated and epoxidized derivatives, are known to interact with this large family of transmembrane receptors. For instance, metabolites of other eicosatetraenoic acids, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), have been shown to be potent agonists for specific GPCRs, leading to downstream signaling events like calcium mobilization and activation of protein kinase C. Although not directly demonstrated for metabolites of 8,11,14,17-eicosatetraenoic acid, the structural similarity suggests a potential for similar interactions. The activation of GPCRs by lipid mediators can trigger a wide array of cellular responses, including inflammation, cell migration, and neurotransmission.

Ligand-Binding to Nuclear Receptors (e.g., PPARs) and Their Transcriptional Activity

Polyunsaturated fatty acids (PUFAs) and their metabolites are recognized as natural ligands for a class of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs). These receptors, which include the subtypes PPARα, PPARγ, and PPARβ/δ, are transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.

Omega-3 PUFAs, including 8,11,14,17-eicosatetraenoic acid, are considered to be weak activators of PPARα. However, their metabolic products can exhibit more potent activity. For example, eicosapentaenoic acid (EPA), a downstream metabolite of 8,11,14,17-eicosatetraenoic acid, is a strong activator of PPARα. nih.gov Upon binding of a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A synthetic analog of arachidonic acid, 5,8,11,14-eicosatetraynoic acid (ETYA), is a known PPAR-α activator. acs.org However, some of its anti-inflammatory effects have been observed to be independent of PPAR-α activation, suggesting complex, multifaceted mechanisms of action. acs.org

Receptor TypeLigand ClassDownstream Effects
G-Protein Coupled Receptors (GPCRs) Eicosanoid MetabolitesModulation of intracellular signaling cascades (e.g., cAMP, Ca2+), influencing inflammation and cell motility.
Peroxisome Proliferator-Activated Receptors (PPARs) Polyunsaturated Fatty Acids and their metabolitesRegulation of gene transcription related to lipid metabolism, inflammation, and cell differentiation.

Direct and Indirect Modulation of Intracellular Enzyme Activities by this compound

The free acid form of this compound serves as a substrate for several key enzymes involved in the generation of bioactive lipid mediators.

Inhibition or Activation of Key Lipid-Metabolizing Enzymes

8,11,14,17-eicosatetraenoic acid is a substrate for the same enzymatic pathways that metabolize arachidonic acid (an omega-6 fatty acid), namely the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. poliklinika-harni.hr The action of these enzymes on this omega-3 fatty acid can lead to the production of a distinct profile of eicosanoids, which may have different, and sometimes opposing, biological activities compared to those derived from arachidonic acid.

Cyclooxygenases (COX-1 and COX-2): These enzymes convert 8,11,14,17-eicosatetraenoic acid into various prostaglandins (B1171923) and thromboxanes. For example, human platelet cyclooxygenase metabolizes this acid into 12-hydroxy-8,10,14-heptadecatrienoic acid. nih.gov

Lipoxygenases (LOX): This family of enzymes introduces oxygen into the fatty acid backbone at specific positions. Human platelets primarily metabolize 8,11,14,17-eicosatetraenoic acid via the 12-lipoxygenase pathway to produce 12-hydroxy-8,10,14,17-eicosatetraenoic acid. nih.gov Other lipoxygenases can generate different hydroxylated metabolites.

Cytochrome P450 (CYP) Monooxygenases: These enzymes can metabolize 8,11,14,17-eicosatetraenoic acid to form epoxyeicosatrienoic acids (EETs) and additional hydroxyeicosatetraenoic acids (HETEs). nih.gov These metabolites have been implicated in the regulation of vascular tone and inflammation.

EnzymeSubstratePrimary Metabolite(s)
Cyclooxygenase (COX) 8,11,14,17-Eicosatetraenoic AcidProstaglandins, Thromboxanes (e.g., 12-hydroxy-8,10,14-heptadecatrienoic acid in platelets) nih.gov
Lipoxygenase (LOX) 8,11,14,17-Eicosatetraenoic AcidHydroxyeicosatetraenoic Acids (HETEs) (e.g., 12-hydroxy-8,10,14,17-eicosatetraenoic acid in platelets) nih.gov
Cytochrome P450 (CYP) 8,11,14,17-Eicosatetraenoic AcidEpoxyeicosatrienoic Acids (EETs), Hydroxyeicosatetraenoic Acids (HETEs) nih.gov

Influence on Protein Kinase and Phosphatase Signaling Cascades

The activation of GPCRs and nuclear receptors by metabolites of 8,11,14,17-eicosatetraenoic acid can lead to the modulation of various intracellular protein kinase and phosphatase signaling cascades. These pathways are central to signal transduction and control a multitude of cellular processes. For example, the activation of certain GPCRs can lead to the activation of protein kinase A (PKA) or protein kinase C (PKC). Similarly, PPAR activation can influence the activity of mitogen-activated protein kinases (MAPKs). While direct studies on the effects of this compound are limited, the known downstream effects of PUFA-activated receptors suggest an indirect influence on these critical signaling networks.

Impact of this compound on Gene Expression and Transcriptional Networks

The modulation of nuclear receptors like PPARs by the metabolites of this compound directly translates into changes in gene expression. As a class, omega-3 PUFAs are known to regulate the transcription of genes involved in lipid metabolism. They can suppress the expression of genes involved in lipogenesis (fat synthesis) and promote the expression of genes involved in fatty acid oxidation (fat burning). nih.gov

This regulation is often mediated through transcription factors such as:

Peroxisome Proliferator-Activated Receptors (PPARs): As discussed, these are activated by PUFAs and their metabolites, leading to broad changes in the expression of genes related to lipid and glucose homeostasis.

Sterol Regulatory Element-Binding Proteins (SREBPs): Omega-3 PUFAs can suppress the activity of SREBP-1c, a key transcription factor that promotes the expression of lipogenic genes. nih.gov

Transcription FactorEffect of Omega-3 PUFA MetabolitesTarget Genes
PPARα ActivationGenes involved in fatty acid oxidation. nih.gov
SREBP-1c SuppressionGenes involved in lipogenesis. nih.gov

Epigenetic Modifications Influenced by this compound

Emerging research indicates that fatty acids and their derivatives can exert significant influence over the epigenome, thereby altering gene expression patterns without changing the underlying DNA sequence. While direct evidence exclusively for this compound is still developing, studies on its constituent fatty acid, 8,11,14,17-eicosatetraenoic acid, and other closely related omega-3 fatty acids like Eicosapentaenoic acid (EPA), offer valuable insights.

One of the key mechanisms is the modulation of DNA methylation . Research on EPA has demonstrated its ability to induce DNA demethylation in carcinoma cells. This process is mediated by the ten-eleven translocation (TET) enzymes, which convert 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a marker associated with active gene transcription. This suggests that the metabolic derivatives of this compound could play a role in reversing the hypermethylation of tumor suppressor genes, a common hallmark of cancer.

Beyond DNA methylation, histone modifications are another critical layer of epigenetic regulation that can be influenced by fatty acids. Histones, the proteins around which DNA is wound, can be chemically modified through processes like acetylation, methylation, and phosphorylation, which in turn affects chromatin structure and gene accessibility. While specific studies on this compound's impact on histone modifications are limited, the metabolic pathways influenced by omega-3 fatty acids are known to affect the availability of substrates for histone-modifying enzymes. For instance, the cellular levels of acetyl-CoA, a universal donor for histone acetylation, can be influenced by fatty acid metabolism.

Regulation of microRNA Expression and Function

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) transcripts, typically leading to their degradation or translational repression. Omega-3 fatty acids have been shown to modulate the expression of various miRNAs, thereby influencing a wide range of cellular processes.

Studies have demonstrated that supplementation with omega-3 fatty acids can normalize the expression of specific miRNAs in various tissues. For example, in the hippocampus, omega-3 fatty acids have been found to regulate miRNAs associated with the postsynaptic density, which is critical for learning and memory. This suggests a potential mechanism by which this compound could influence neuronal function.

Furthermore, research in endothelial cells has shown that polyunsaturated fatty acids can abrogate the cytokine-induced upregulation of certain pro-inflammatory miRNAs, such as miR-29a-3p. By controlling the levels of such miRNAs, the fatty acid and its derivatives can fine-tune the inflammatory response at a post-transcriptional level.

Effects of this compound on Cellular Membrane Structure and Fluidity

The composition of fatty acids within cellular membranes is a key determinant of their physical properties, including fluidity, thickness, and the formation of specialized microdomains. This compound, after cellular uptake and hydrolysis, can be incorporated into the phospholipid bilayer of cellular membranes, leading to significant structural and functional alterations.

Alterations in Lipid Raft Dynamics and Signaling Platforms

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. These platforms play a critical role in concentrating signaling molecules, thereby facilitating efficient signal transduction. The incorporation of polyunsaturated fatty acids like 8,11,14,17-eicosatetraenoic acid into the membrane can significantly alter the composition and stability of these rafts.

Research has shown that treatment of T-cells with EPA, a closely related omega-3 fatty acid, leads to an increase in the content of unsaturated fatty acyl chains within lipid rafts. This alteration of the lipid environment can displace key signaling proteins from the rafts, thereby modulating downstream signaling cascades. For instance, the displacement of proteins involved in T-cell activation can contribute to the anti-inflammatory effects of omega-3 fatty acids. This suggests that this compound can influence cellular signaling by remodeling the very platforms where these signals are initiated.

Influence on Ion Channel and Transporter Function

The function of integral membrane proteins, such as ion channels and transporters, is intimately linked to their surrounding lipid environment. Changes in membrane fluidity and lipid raft composition induced by this compound can therefore modulate the activity of these critical cellular components.

While direct studies on this specific ethyl ester are scarce, research on omega-3 fatty acids in general has shown that they can suppress the function of certain resident membrane proteins. The altered biophysical properties of the membrane can affect the conformational changes that are necessary for the opening, closing, and transport cycles of channels and transporters. For example, changes in membrane fluidity can impact the gating kinetics of voltage-gated ion channels. Further investigation is required to elucidate the specific effects of this compound on the vast array of ion channels and transporters that govern cellular excitability and homeostasis.

Intracellular Trafficking and Compartmentalization of this compound

The journey of this compound from the extracellular environment to its various intracellular destinations is a highly regulated process. As a fatty acid ethyl ester (FAEE), its trafficking differs in some respects from that of free fatty acids.

Upon entering the cell, either through passive diffusion or protein-mediated transport, this compound can be subjected to several metabolic fates. A key process is its hydrolysis by cellular esterases, which releases the free fatty acid, 8,11,14,17-eicosatetraenoic acid, and ethanol (B145695). This hydrolysis is a critical step, as the free fatty acid is the form that is typically activated to its coenzyme A (CoA) derivative and subsequently incorporated into complex lipids or undergoes further metabolism.

Studies on HepG2 cells have revealed that FAEEs can be synthesized intracellularly by both microsomal and cytosolic synthases. nih.gov These newly synthesized or taken-up FAEEs are not confined to the cytosol; they can be released from the cell, with lipoproteins and albumin acting as carriers in the extracellular medium. nih.gov This suggests a dynamic exchange of this compound between the intracellular and extracellular compartments.

Advanced Analytical Methodologies for Research on Ethyl 8,11,14,17 Eicosatetraenoate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental to the analysis of Ethyl 8,11,14,17-eicosatetraenoate, enabling its isolation from complex matrices and accurate quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the principal techniques utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid esters due to its high resolution and sensitivity. This compound, as a fatty acid ethyl ester (FAEE), can be analyzed directly without derivatization, which is a common requirement for its parent carboxylic acid. This direct analysis is particularly relevant in clinical and forensic settings where FAEEs are monitored as biomarkers. nih.govnih.gov

The analytical process involves injecting the sample into the GC, where it is vaporized. The volatile ethyl ester then travels through a long, thin capillary column (e.g., a nonpolar dimethylpolysiloxane column) where it is separated from other compounds based on its boiling point and interactions with the column's stationary phase. nih.gov As the compound elutes from the column, it enters the mass spectrometer, which ionizes it (typically via electron ionization) and fragments the resulting ion. The mass-to-charge ratio of these fragments creates a unique mass spectrum, or "fingerprint," that allows for definitive identification and quantification.

While direct analysis is common, derivatization strategies can be employed in specific research contexts. For instance, to standardize results across different fatty acid forms, a sample containing this compound might undergo transesterification to convert it to its corresponding methyl ester, Mthis compound. This allows for comparison against extensive libraries of Fatty Acid Methyl Ester (FAME) standards.

Table 1: Typical GC-MS Parameters for Direct FAEE Analysis

ParameterTypical SettingPurpose
GC Column Nonpolar (e.g., DB-1ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm filmSeparates compounds based on boiling point and polarity. Nonpolar columns are standard for FAEEs.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Oven Program Initial temp ~100°C, ramp to ~300°CControls the elution of compounds by gradually increasing temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that creates reproducible fragmentation patterns for library matching.
Detection Mode Scan or Selected Ion Monitoring (SIM)Scan mode acquires a full mass spectrum for identification. SIM mode focuses on specific ions for enhanced sensitivity and quantification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Intact Molecule Analysis

For the analysis of this compound in complex biological matrices like plasma or tissues, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. hilarispublisher.comnih.gov It offers exceptional sensitivity and specificity, allowing for the quantification of the intact molecule, often at very low concentrations, without the need for derivatization. nih.govspringernature.com

In this technique, the sample is first separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18). The mobile phase gradient separates the lipids based on their hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact, primarily as a protonated molecule [M+H]⁺.

The power of tandem mass spectrometry (MS/MS) is then leveraged through a method called Multiple Reaction Monitoring (MRM). youtube.com In MRM, the first mass spectrometer (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the intact this compound ion (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the target compound, effectively filtering out background noise and allowing for very accurate quantification. nih.gov

Table 2: Example LC-MS/MS Parameters for this compound

ParameterTypical SettingPurpose
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Separation of lipids based on hydrophobicity.
Mobile Phase Gradient of water and acetonitrile/methanol (B129727) (often with formic acid)Elutes compounds from the column with increasing organic solvent concentration.
Ionization Mode Electrospray Ionization (ESI), Positive ModeGenerates intact protonated molecules [M+H]⁺.
Precursor Ion (Q1) m/z 333.3 [M+H]⁺Selects the ion corresponding to the intact molecule.
Product Ion (Q3) Specific fragments (e.g., m/z 287.2, 269.2)Specific fragment ions are monitored for highly selective quantification.

Supercritical Fluid Chromatography (SFC) for Isomer Separation

The four double bonds in this compound are typically in the cis (or Z) configuration. However, synthesis byproducts or sample degradation can lead to the formation of trans (E) isomers. Separating these geometric isomers is a significant analytical challenge, as they often have very similar physical properties. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for such separations. tdx.cat

SFC uses a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure, giving it properties of both a liquid and a gas. This supercritical fluid allows for fast, efficient separations with low backpressure. By adding a polar co-solvent (modifier) like methanol and using specialized stationary phases, SFC can achieve high-resolution separation of structurally similar isomers. This capability is crucial for ensuring the isomeric purity of this compound standards and for studying the processes of isomerization.

High-Resolution Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are required to definitively elucidate the molecule's complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural determination of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum reveals the different types of hydrogen atoms in the molecule. For this compound, characteristic signals would include a triplet for the terminal methyl group (CH₃) of the ethyl ester, a quartet for the adjacent methylene (B1212753) group (-OCH₂-), a complex multiplet region for the olefinic protons (-CH=CH-) of the four double bonds, signals for the bis-allylic methylene groups (=CH-CH₂-CH=) which are highly characteristic for polyunsaturated fatty acids, and signals for the other aliphatic methylene groups in the chain. chemsociety.org.ng

¹³C NMR: A carbon-13 NMR spectrum shows signals for each unique carbon atom. Key resonances include the carbonyl carbon (C=O) of the ester group, the carbons of the ethyl group, the sp² hybridized carbons of the double bonds, and the various sp³ hybridized carbons of the long aliphatic chain. magritek.com

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the structure together. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), while HMBC shows correlations between protons and carbons that are two or three bonds apart. magritek.com Together, these experiments can confirm the exact sequence of all atoms and the precise location of the four double bonds within the 20-carbon chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ester C=O-~173-174
-OCH₂CH₃~4.1 (quartet)~60-61
-OCH₂CH₃~1.25 (triplet)~14.2
-CH=CH- (Olefinic)~5.3-5.4 (multiplet)~127-132
=CH-CH₂-CH= (Bis-allylic)~2.8 (multiplet)~25.6
-CH₂-C=O (α-carbonyl)~2.3 (triplet)~34
-CH₂-CH₂-C=O (β-carbonyl)~1.6 (multiplet)~25
Terminal -CH₂CH₃~2.0-2.1 (multiplet)~20.5
Terminal CH₂CH₃~0.97 (triplet)~14.1

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This allows for the unambiguous determination of the elemental formula (C₂₂H₃₆O₂ for this compound).

Beyond just confirming the formula, analyzing the fragmentation patterns in HRMS/MS experiments provides structural details. When the protonated molecule (m/z 333.2788) is fragmented, it breaks apart in predictable ways. For fatty acid ethyl esters, characteristic fragmentation pathways include: tdx.catlibretexts.org

Loss of the ethoxy group: Cleavage of the C-O bond results in the loss of the ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃).

McLafferty Rearrangement: A hallmark of esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the formation of a characteristic charged fragment, often seen at m/z 88 for ethyl esters. tdx.cat

Cleavage along the chain: The polyunsaturated chain can fragment at various points, particularly at the weaker allylic positions, providing clues to the location of the double bonds. The resulting spectrum of fragment ions serves as a structural fingerprint that can be used to confirm the identity of the fatty acid chain.

The combination of an accurate precursor mass from HRMS with the specific fragment ions from MS/MS analysis provides a powerful and confident method for structural confirmation. nih.gov

Bioinformatic and Chemoinformatic Tools for Data Processing and Interpretation Related to this compound

The large and complex datasets generated by modern analytical instruments necessitate the use of specialized software for data processing, analysis, and interpretation.

Lipidomics studies, especially those employing high-resolution mass spectrometry, generate vast amounts of data. Specialized software platforms are essential for processing this raw data into meaningful biological information. Platforms like ALEX (Analysis of Lipid Experiments) are designed to automate the identification and quantification of lipid species from raw mass spectral data. plos.org They can integrate sample information and visualize the lipidome, providing a comprehensive overview of the lipid composition. plos.org

These platforms typically perform several key functions:

Peak Picking and Alignment: Identifying and aligning corresponding peaks across multiple samples.

Lipid Identification: Matching the experimental mass-to-charge ratios and fragmentation patterns to lipid databases.

Quantification: Calculating the abundance of each identified lipid species.

Once the data is processed, statistical analysis is performed to identify significant changes in lipid profiles between different experimental groups. Common statistical approaches include t-tests, analysis of variance (ANOVA), and multivariate analysis techniques such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA). These methods help to identify lipids that are significantly altered and to reveal patterns and correlations within the dataset.

To understand how this compound interacts with proteins, such as receptors or enzymes, researchers utilize computational methods like molecular docking and molecular dynamics (MD) simulations.

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. This method helps to identify potential binding sites and to estimate the binding affinity. The process involves generating a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations.

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-protein interaction. Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time by solving Newton's equations of motion. This allows researchers to observe how the ligand and protein interact and adapt to each other, providing insights into the stability of the binding and the key residues involved in the interaction. Due to the flexibility of molecules like this compound, conformer generation for such simulations can be complex. nih.gov

Sample Preparation Techniques for Complex Biological Matrices in Research Settings (e.g., cell lysates, tissue homogenates, ex vivo perfusates)

The accurate analysis of this compound in biological samples requires meticulous sample preparation to remove interfering substances and to concentrate the analyte of interest.

A common and effective method for extracting lipids from biological matrices is solid-phase extraction (SPE) . nih.gov This technique separates compounds based on their physical and chemical properties as they pass through a solid sorbent. For lipid extraction, a reversed-phase sorbent is often used, where nonpolar compounds like this compound are retained on the column while more polar components are washed away. The retained lipids can then be eluted with an organic solvent. SPE is favored for its speed, efficiency, and ability to reduce matrix effects. nih.gov

Another widely used method is liquid-liquid extraction (LLE) . This involves partitioning the analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of solvent is critical and depends on the polarity of the target lipids.

For the analysis of ethyl esters like this compound, a transesterification step may be necessary to convert them to their corresponding methyl esters (FAMEs), which are more volatile and amenable to gas chromatography (GC) analysis. However, for LC-MS analysis, direct extraction of the ethyl ester is often preferred.

Below is a table summarizing common sample preparation techniques:

Technique Principle Application in this compound Research Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.Isolation and purification of this compound from complex biological matrices like plasma, tissue homogenates, and cell lysates.High recovery, good reproducibility, and reduction of matrix effects. nih.govCan be more expensive than LLE.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubilities.Extraction of lipids from aqueous biological samples using an organic solvent.Simple, inexpensive, and can handle large sample volumes.Can be less selective than SPE and may result in emulsion formation.
Protein Precipitation Removal of proteins from a sample by adding a precipitating agent (e.g., acetonitrile, methanol).A preliminary step to remove the bulk of proteins before further purification by SPE or LLE.Quick and easy method for protein removal.May not remove all interfering substances and can lead to co-precipitation of analytes.

Interactions of Ethyl 8,11,14,17 Eicosatetraenoate with Other Biomolecules and Metabolic Networks

Cross-Talk with Endogenous Lipid Species and Lipid-Modifying Enzymes

Upon cellular uptake and subsequent hydrolysis, 8,11,14,17-eicosatetraenoic acid can be acted upon by key lipid-modifying enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the generation of a diverse array of signaling molecules. nih.govnih.govpoliklinika-harni.hr The metabolism of 8,11,14,17-eicosatetraenoic acid by these enzymes leads to the production of various hydroxylated derivatives.

Human platelets, for instance, primarily metabolize 8,11,14,17-eicosatetraenoic acid via the lipoxygenase pathway to produce 12-hydroxy-8,10,14,17-eicosatetraenoic acid. nih.gov The platelet cyclooxygenase enzyme, on the other hand, metabolizes this fatty acid to 12-hydroxy-8,10,14-heptadecatrienoic acid. nih.gov It is noteworthy that in this particular system, the formation of cyclic prostaglandins (B1171923) was not detected, highlighting a specific metabolic fate in platelets. nih.gov

Furthermore, the incorporation of the free fatty acid into cellular phospholipids (B1166683) can alter the lipid composition of membranes. Studies on the related omega-3 fatty acid, eicosapentaenoic acid (EPA), have shown that its supplementation leads to a marked increase in the EPA content of phospholipids in liver microsomes. nih.gov This alteration in lipid composition can have downstream effects on cholesterol metabolism, including the inhibition of hepatic cholesterol biosynthesis and enhanced biliary secretion. hmdb.ca

Metabolites of 8,11,14,17-Eicosatetraenoic Acid Produced by Platelet Enzymes

EnzymePrimary MetaboliteReference
Lipoxygenase12-hydroxy-8,10,14,17-eicosatetraenoic acid nih.gov
Cyclooxygenase12-hydroxy-8,10,14-heptadecatrienoic acid nih.gov

Influence on Protein-Lipid Interactions and Membrane Protein Function

The incorporation of polyunsaturated fatty acids like 8,11,14,17-eicosatetraenoic acid into the phospholipids of cellular membranes can significantly influence the physical properties of the membrane, such as its fluidity. nih.gov An increase in the content of unsaturated fatty acids within the membrane bilayer generally leads to an increase in membrane fluidity. nih.gov This altered fluidity can, in turn, modulate the function of membrane-associated proteins.

For example, studies with the related omega-3 fatty acid, EPA, have demonstrated that its incorporation into the membranes of cultured human keratinocytes leads to increased membrane fluidity. nih.gov In rat ventricular myocytes, the enrichment of membrane phospholipids with EPA was found to modulate the activity of receptor-mediated phospholipase C, a key enzyme in signal transduction. nih.gov Specifically, EPA treatment altered the inositol (B14025) phosphate (B84403) production in response to stimulation by phenylephrine (B352888) and endothelin-1. nih.gov This suggests that the presence of omega-3 polyunsaturated fatty acids in the membrane can influence the coupling between receptors, G-proteins, and their effector enzymes. nih.gov

Effects of Omega-3 Fatty Acid Incorporation on Membrane Properties and Protein Function

Cell TypeOmega-3 Fatty AcidObserved EffectReference
Human KeratinocytesEicosapentaenoic Acid (EPA)Increased membrane fluidity nih.gov
Rat Ventricular MyocytesEicosapentaenoic Acid (EPA)Modulation of receptor-mediated phospholipase C activity nih.gov

Integration into Broader Eicosanoid and Specialized Pro-resolving Mediator Networks

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids that play crucial roles in inflammation and immunity. poliklinika-harni.hrglobalcollege.edu.et Beyond the classical pro-inflammatory eicosanoids, a newer class of lipid mediators, termed specialized pro-resolving mediators (SPMs), has been identified. scienceopen.com These molecules, which include resolvins, protectins, and maresins, are actively involved in the resolution of inflammation. scienceopen.com

Omega-3 fatty acids are key precursors for the biosynthesis of SPMs. researchgate.net For instance, EPA is the parent compound for the E-series resolvins (e.g., Resolvin E1, E2, and E3). researchgate.net The enzymatic conversion of omega-3 fatty acids by COX and LOX enzymes can lead to the formation of these potent anti-inflammatory and pro-resolving molecules. researchgate.net Given its structural similarity to other omega-3 fatty acids, it is highly probable that 8,11,14,17-eicosatetraenoic acid can also serve as a substrate for the synthesis of SPMs. The initial steps in these pathways often involve the formation of hydroperoxy derivatives by lipoxygenases. nih.gov

The discovery of these pro-resolving pathways has opened up new avenues for understanding how dietary fats can influence inflammatory processes, shifting the focus from simple inhibition of pro-inflammatory signals to the active stimulation of resolution. scienceopen.com

Modulation of Signal Transduction Pathways beyond Direct Receptor Binding

The metabolites of 8,11,14,17-eicosatetraenoic acid can influence cellular signaling through mechanisms that extend beyond the activation of cell surface G-protein coupled receptors. One such mechanism is the interaction with nuclear receptors. hmdb.ca Eicosanoids and other lipid-derived mediators can enter the cell and bind to nuclear receptors, which then act as transcription factors to regulate the expression of target genes. hmdb.ca This provides a direct link between lipid metabolism and the control of gene expression programs that govern a wide range of cellular functions.

Furthermore, as mentioned in section 8.2, the incorporation of this fatty acid into membrane phospholipids can allosterically modulate the activity of membrane-bound enzymes involved in signal transduction, such as phospholipase C. nih.gov This represents an indirect mechanism by which Ethyl 8,11,14,17-Eicosatetraenoate can influence intracellular signaling cascades without the need for its metabolites to bind directly to a signaling receptor.

Relationship with Microbiota-Derived Metabolites in Experimental Gut Models

The gut microbiota plays a crucial role in the metabolism of dietary compounds and the production of metabolites that can influence host physiology. mdpi.comnih.gov Dietary omega-3 fatty acid ethyl esters have been shown to interact with the gut microbiota, leading to changes in the microbial community composition and the profile of their metabolic products. jst.go.jpnih.gov

Studies in rats have demonstrated that dietary supplementation with EPA ethyl esters can alter the relative abundance of different bacterial genera in the gut. jst.go.jp A significant area of interest is the impact of these changes on the production of short-chain fatty acids (SCFAs) by the gut microbiota. researchgate.netnih.gov SCFAs, such as butyrate, propionate, and acetate, are important energy sources for colonocytes and also act as signaling molecules that can modulate host immune responses and metabolism. mdpi.comecronicon.net

For example, some studies have shown that omega-3 PUFA supplementation can lead to an increase in butyrate-producing bacteria. researchgate.net Butyrate has well-documented anti-inflammatory effects in the gut. Therefore, the interaction between this compound and the gut microbiota could represent an important indirect mechanism by which this compound exerts its biological effects. However, the specific effects can be complex and may depend on the composition of the diet and the host's baseline microbial community. nih.gov

Impact of Omega-3 Fatty Acid Ethyl Esters on Gut Microbiota and Metabolites in Rats

Dietary SupplementEffect on Gut MicrobiotaEffect on Bacterial MetabolitesReference
EPA-ethyl ester (EPA-EE)Altered relative abundance of genera such as Phascolarctobacterium and TuricibacterNot specified jst.go.jp
DHA-ethyl ester (DHA-EE)Lower microbiota diversity indices (Simpson and Shannon)Not specified jst.go.jp

Research Challenges and Future Directions for Ethyl 8,11,14,17 Eicosatetraenoate Research

Elucidating Novel Enzymatic Pathways for its Formation and Degradation in Specific Tissues

The formation of fatty acid ethyl esters (FAEEs), including Ethyl 8,11,14,17-eicosatetraenoate, occurs through the esterification of a fatty acid with ethanol (B145695). This process is distinct from other ethanol metabolism pathways and takes place in various organs. nih.gov The enzymes responsible for the synthesis of FAEEs are membrane-bound and have been found to be concentrated in the microsomal fraction of hepatocytes. nih.gov Conversely, the degradation of these esters back into free fatty acids and ethanol is carried out by membrane-bound hydrolases located in the microsomal and mitochondrial-lysosomal fractions. nih.gov

Adrenic acid (AdA), the precursor fatty acid for this compound, is metabolized by several enzymatic pathways, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450s (CYP450s), to produce a variety of bioactive molecules. nih.govnih.gov For instance, in adrenal zona glomerulosa cells, AdA is converted into dihomo-prostaglandins (DH-PGs), dihomo-hydroxyeicosatetraenoic acids (DH-HETEs), and dihomo-epoxyeicosatrienoic acids (DH-EETs). nih.gov A significant research challenge is to identify the specific enzymes and isoforms within these families that are responsible for the synthesis and degradation of this compound in different tissues. Understanding the tissue-specific expression and regulation of these enzymes is crucial for deciphering the localized roles of this compound.

Identifying Undiscovered Molecular Targets and Cellular Receptors for this compound Activity

A primary area of future research is the identification of specific molecular targets and cellular receptors through which this compound and its downstream metabolites exert their effects. While it is known that orally ingested AdA can be converted to its ethyl ester, cross the blood-brain barrier, and accumulate in the brain, the precise mechanisms of its action within the central nervous system are not fully understood. nih.gov Research has shown that AdA-derived metabolites, such as DH-EETs, can cause relaxation of adrenal cortical arteries by activating large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells. nih.govnih.gov This suggests that ion channels may be a key class of targets.

Future studies will need to employ a range of techniques, including affinity chromatography, proteomics, and genetic screening, to pull down and identify binding partners for this compound and its metabolites. The use of knockout and knockdown models for candidate receptors will be essential to validate these interactions and elucidate the downstream signaling cascades.

Developing Advanced In Vitro and Ex Vivo Organ-on-a-Chip Models to Mimic Complex Biological Environments

To better understand the physiological and pathophysiological roles of this compound, researchers are turning to advanced in vitro models that more accurately replicate human physiology than traditional two-dimensional cell cultures. mdpi.comfrontiersin.org Organ-on-a-chip (OOC) or microphysiological systems (MPSs) are microfluidic devices that can model the structure and function of human organs. mdpi.comnih.gov These systems allow for the co-culture of different cell types in a three-dimensional environment and the application of mechanical forces like fluid shear stress, which are critical for tissue-level function. nih.gov

For example, a gut-liver-on-a-chip model could be used to study the absorption and metabolism of orally administered this compound. mdpi.com Similarly, a brain-on-a-chip could help to investigate its effects on neuronal cells and the blood-brain barrier. nih.gov These models offer a platform to study organ-organ interactions and can be used for higher-throughput screening of the effects of this compound. mdpi.comnih.gov The development of OOCs that incorporate patient-derived cells could also pave the way for personalized studies on the effects of this compound.

Exploring its Role in Inter-Organ Communication and Systemic Homeostasis in Preclinical Models

Fatty acid ethyl esters, once formed, can be released into the bloodstream and are known to associate with lipoproteins and albumin for transport throughout the body. utmb.edu This suggests a potential role for this compound in inter-organ communication. Future research in preclinical models will be essential to track the distribution of this compound and its metabolites to various organs and to understand its impact on systemic homeostasis.

Studies have already implicated AdA in the regulation of lipid metabolism and inflammatory responses. nih.gov For instance, AdA can contribute to the accumulation of triglycerides and cholesteryl esters. nih.gov Investigating how this compound influences these processes at a systemic level is a key future direction. This will involve comprehensive metabolic profiling of different tissues and biofluids in animal models following administration of the compound.

Methodological Advancements for Comprehensive Spatially Resolved Lipidomic Profiling of this compound

A significant challenge in lipid research is understanding the precise spatial distribution of lipids within tissues and even within single cells. Mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI), are powerful tools for spatially resolved lipidomics. Future advancements in these technologies will be crucial for mapping the distribution of this compound and its metabolites with higher spatial resolution and sensitivity.

This will allow researchers to visualize the accumulation of the compound in specific cell types within a tissue and to correlate its presence with localized cellular responses. Combining these imaging techniques with other omics data, such as transcriptomics and proteomics, will provide a more integrated understanding of the functional consequences of its spatial distribution.

Investigating the Influence of Genetic and Environmental Factors on this compound Metabolism

The metabolism of polyunsaturated fatty acids is known to be influenced by genetic variations. nih.gov Genome-wide association studies (GWAS) have identified single-nucleotide polymorphisms (SNPs) in genes encoding for fatty acid desaturases (FADS) and elongases (ELOVL) that are associated with altered levels of various fatty acids. nih.govresearchgate.net For example, polymorphisms in the FADS gene cluster can affect the conversion rates between different omega-3 and omega-6 fatty acids. researchgate.net

Future research should investigate how genetic polymorphisms in enzymes involved in AdA metabolism and FAEE synthesis influence the levels of this compound in individuals. Furthermore, environmental factors, such as diet and alcohol consumption, can significantly impact the availability of precursors and the activity of metabolic enzymes. nih.govresearchgate.net Studies that integrate genetic and environmental data will be critical for understanding the inter-individual variability in the metabolism and biological effects of this compound.

Bridging Mechanistic Insights from this compound to Broader Understanding of Eicosatetraenoate Biology

This compound is one of several eicosatetraenoic acid esters. Its parent fatty acid, adrenic acid, is structurally similar to the more well-known arachidonic acid (AA), differing only by a two-carbon elongation. nih.gov Research into the metabolism and function of this compound and its metabolites, such as DH-EETs, can provide valuable insights that can be compared and contrasted with the biology of AA and its eicosanoid derivatives. nih.govacs.orgnih.govresearchgate.net

By studying the unique and overlapping pathways and targets of these related compounds, a more comprehensive picture of eicosatetraenoate biology will emerge. This comparative approach can help to identify the specific structural features that determine the biological activity of these lipid mediators and may reveal novel therapeutic targets for a range of physiological and pathological conditions. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.